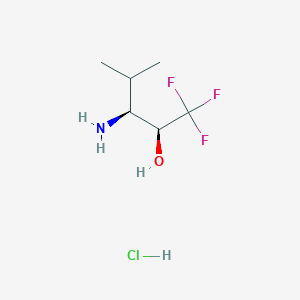
2-Amino-3,5-difluorobenzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,5-difluorobenzyl Alcohol, also known as (2-amino-3,5-difluorophenyl)methanol, is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol. This compound is characterized by the presence of two fluorine atoms, an amino group, and a hydroxyl group attached to a benzene ring. It is a useful research chemical and has applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-difluorobenzyl Alcohol typically involves the reduction of 2-nitro-3,5-difluorobenzyl alcohol. The reduction can be achieved using various reducing agents such as iron powder in the presence of glacial acetic acid . The reaction conditions usually involve heating the mixture to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2-nitro-3,5-difluorobenzyl alcohol using a palladium or platinum catalyst under high pressure and temperature . This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3,5-difluorobenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder and glacial acetic acid are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 2-amino-3,5-difluorobenzaldehyde or 2-amino-3,5-difluorobenzoic acid.
Reduction: Formation of 2-amino-3,5-difluorobenzylamine.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-3,5-difluorobenzyl Alcohol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3,5-difluorobenzyl Alcohol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The fluorine atoms enhance its lipophilicity and stability, making it a valuable compound for drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3,5-difluorobenzaldehyde
- 2-Amino-3,5-difluorobenzoic acid
- 2-Amino-3,5-difluorobenzylamine
- 2,3-Difluorobenzyl Alcohol
Uniqueness
2-Amino-3,5-difluorobenzyl Alcohol is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows for diverse chemical reactivity and interactions. The fluorine atoms further enhance its chemical properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
(2-amino-3,5-difluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOJYUHQMHUJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)

![[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B6316704.png)



![5-Chloro-6-methyl-benzo[d]isoxazol-3-ol](/img/structure/B6316737.png)




